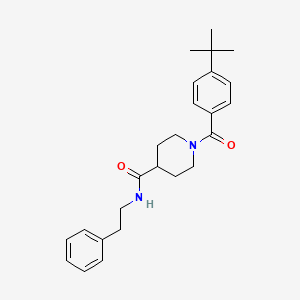![molecular formula C27H36N2O4 B3446562 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3446562.png)
1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide, also known as Compound XX, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the enzyme's role in various biological processes.
Mecanismo De Acción
1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX is a potent and selective inhibitor of the enzyme it targets. It binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition leads to a decrease in the activity of the enzyme and a subsequent decrease in the biological processes it is involved in.
Biochemical and Physiological Effects:
The inhibition of the targeted enzyme by 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX has been shown to have various biochemical and physiological effects. For example, in cancer cells, the inhibition of the enzyme leads to a decrease in cell proliferation and an increase in apoptosis. In neurodegenerative diseases, the inhibition of the enzyme leads to a decrease in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX in lab experiments is its high potency and selectivity for the targeted enzyme. This allows researchers to study the enzyme's role in various biological processes with a high degree of specificity. However, one limitation of using 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX is its potential toxicity to cells and organisms. Therefore, careful dose-response studies and toxicity assays are necessary to ensure the safety of its use in lab experiments.
Direcciones Futuras
There are many future directions for research involving 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX. One possible direction is to study its effects on other biological processes and diseases. Another direction is to develop new derivatives of 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX with improved potency and selectivity for the targeted enzyme. Additionally, researchers can explore the use of 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX in combination with other therapies to enhance their effectiveness. Overall, the potential applications of 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX in scientific research are vast and exciting.
In conclusion, 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX is a valuable tool in scientific research due to its potent and selective inhibition of a specific enzyme. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. By continuing to study this compound, researchers can gain a better understanding of the targeted enzyme's role in various biological processes and develop new therapies to treat diseases.
Aplicaciones Científicas De Investigación
1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX has been used extensively in scientific research to study the role of the enzyme it inhibits. This enzyme is involved in various biological processes, including inflammation, cancer, and neurodegenerative diseases. By inhibiting the enzyme, researchers can study its role in these processes and develop new therapies to treat these diseases.
Propiedades
IUPAC Name |
1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4/c1-27(2,3)22-9-7-21(8-10-22)26(31)29-16-13-20(14-17-29)25(30)28-15-12-19-6-11-23(32-4)24(18-19)33-5/h6-11,18,20H,12-17H2,1-5H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLNKNODPKRMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butyl-benzoyl)-piperidine-4-carboxylic acid [2-(3,4-dimethoxy-phenyl)-ethyl]-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-fluoro-N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B3446488.png)
![N-cyclohexyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446491.png)

![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B3446500.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B3446510.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B3446531.png)
![N-cyclopentyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446540.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B3446547.png)
![N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B3446549.png)


![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3446572.png)
![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3446573.png)